Cyclopropyl-pyrazin-2-ylmethyl-amine
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Overview
Description
Cyclopropyl-pyrazin-2-ylmethyl-amine is a chemical compound characterized by its unique structure, which includes a cyclopropyl group attached to a pyrazin-2-ylmethyl-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions: Cyclopropyl-pyrazin-2-ylmethyl-amine can be synthesized through several synthetic routes. One common method involves the reaction of cyclopropylamine with pyrazin-2-ylmethyl chloride under controlled conditions. The reaction typically requires a suitable solvent, such as dichloromethane, and a base, such as triethylamine, to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions using advanced chemical reactors. The process is optimized to ensure high yield and purity, with rigorous quality control measures in place to meet industry standards.
Chemical Reactions Analysis
Types of Reactions: Cyclopropyl-pyrazin-2-ylmethyl-amine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used to oxidize the compound.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Nucleophilic substitution reactions can be carried out using suitable nucleophiles and leaving groups.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxo-compounds, while reduction may produce amines or alcohols.
Scientific Research Applications
Cyclopropyl-pyrazin-2-ylmethyl-amine has found applications in various scientific research areas:
Chemistry: It serves as a building block for the synthesis of more complex molecules and intermediates in organic synthesis.
Biology: The compound has been studied for its potential biological activity, including its effects on enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its therapeutic potential in treating various diseases, such as cancer and neurological disorders.
Industry: It is used in the development of new materials and chemical processes, contributing to advancements in material science and industrial chemistry.
Mechanism of Action
The mechanism by which Cyclopropyl-pyrazin-2-ylmethyl-amine exerts its effects involves interactions with specific molecular targets and pathways. For instance, it may bind to enzyme active sites or receptor sites, leading to modulation of biological processes. The exact mechanism can vary depending on the context of its application and the specific biological system involved.
Comparison with Similar Compounds
Cyclopropyl-pyrazin-2-ylmethyl-amine is unique in its structure and properties compared to other similar compounds. Some similar compounds include:
Pyrazin-2-ylmethyl-amine: Lacks the cyclopropyl group, resulting in different chemical reactivity and biological activity.
Cyclopropylamine: Does not contain the pyrazin-2-ylmethyl moiety, leading to distinct chemical properties and applications.
Properties
IUPAC Name |
N-(pyrazin-2-ylmethyl)cyclopropanamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11N3/c1-2-7(1)11-6-8-5-9-3-4-10-8/h3-5,7,11H,1-2,6H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMTUGAGZKXGHCF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NCC2=NC=CN=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11N3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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